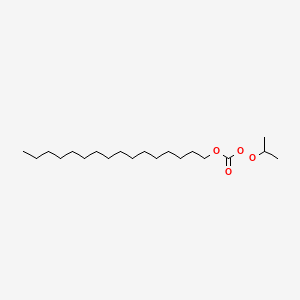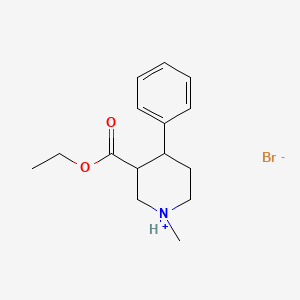![molecular formula C19H28ClNO3 B13750913 1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride CAS No. 101711-03-9](/img/structure/B13750913.png)
1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride is a complex organic compound with a unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a quaternary ammonium group and a bicyclic structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride involves several steps:
-
Formation of the Bicyclic Structure: : The initial step involves the formation of the bicyclic structure, which can be achieved through a series of cyclization reactions. This often involves the use of starting materials such as tropinone derivatives, which undergo cyclization under specific conditions to form the desired bicyclic scaffold .
-
Quaternization: This can be achieved through the reaction of the bicyclic compound with an appropriate alkylating agent, such as methyl iodide or benzyl chloride, under basic conditions .
-
Esterification: : The final step involves the esterification of the hydroxyl group with 2-hydroxy-3-methyl-2-phenylbutanoic acid. This can be achieved using standard esterification techniques, such as the use of a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst .
Industrial Production Methods: : Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and quaternization steps, as well as the use of automated systems for the esterification process.
Chemical Reactions Analysis
1-Azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
-
Reduction: : Reduction reactions can be performed on the quaternary ammonium group to form tertiary amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium group. Common nucleophiles include halides (Cl-, Br-, I-) and alkoxides (RO-) .
Major Products: : The major products formed from these reactions include ketones, aldehydes, tertiary amines, and substituted derivatives of the original compound.
Scientific Research Applications
1-Azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride has several scientific research applications:
-
Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes in the body .
-
Organic Synthesis: : The compound can be used as a building block for the synthesis of more complex molecules, particularly those with bicyclic structures .
-
Biological Studies: : The compound can be used in biological studies to investigate its effects on various biological pathways and processes .
-
Industrial Applications: : The compound can be used in the development of new materials, such as polymers and surfactants, due to its unique structural properties .
Mechanism of Action
The mechanism of action of 1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride involves its interaction with specific molecular targets in the body. The quaternary ammonium group allows the compound to interact with negatively charged sites on proteins and enzymes, potentially inhibiting their activity . The bicyclic structure also allows the compound to fit into specific binding sites on receptors, modulating their activity .
Comparison with Similar Compounds
1-Azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride can be compared with other similar compounds, such as:
-
1-Methyl-1-azoniabicyclo[2.2.2]octane;chloride: : This compound has a similar bicyclic structure but lacks the ester and hydroxyl groups, making it less versatile in chemical reactions .
-
2-Azabicyclo[3.2.1]octane: : This compound has a different bicyclic structure and is used in different applications, particularly in drug discovery .
-
8-Azabicyclo[3.2.1]octane: : This compound is the central core of tropane alkaloids and has significant biological activity .
The uniqueness of this compound lies in its combination of a quaternary ammonium group and a bicyclic structure, which provides it with unique chemical and biological properties.
Properties
CAS No. |
101711-03-9 |
|---|---|
Molecular Formula |
C19H28ClNO3 |
Molecular Weight |
353.9 g/mol |
IUPAC Name |
1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride |
InChI |
InChI=1S/C19H27NO3.ClH/c1-14(2)19(22,16-6-4-3-5-7-16)18(21)23-13-17-12-15-8-10-20(17)11-9-15;/h3-7,14-15,17,22H,8-13H2,1-2H3;1H |
InChI Key |
XMCKOTGZIXIRCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)(C(=O)OCC2CC3CC[NH+]2CC3)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


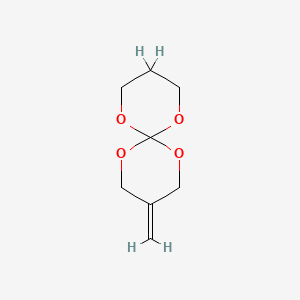
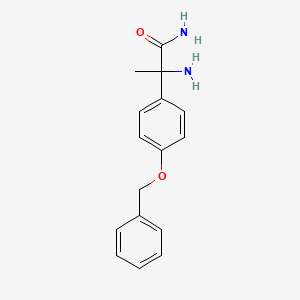
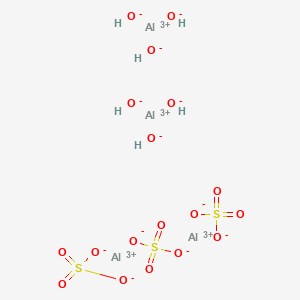
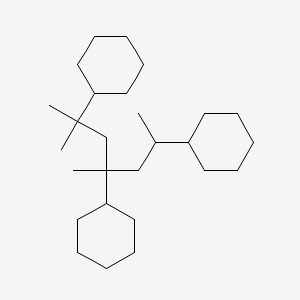
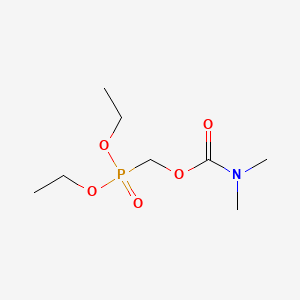


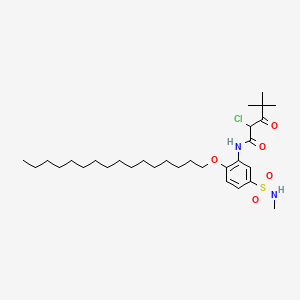
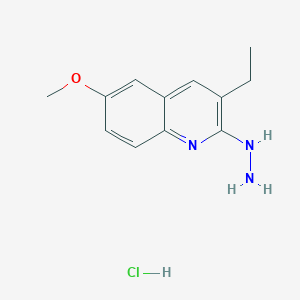
![2-[(3-Aminophenyl)methylene]butanoic acid](/img/structure/B13750888.png)
